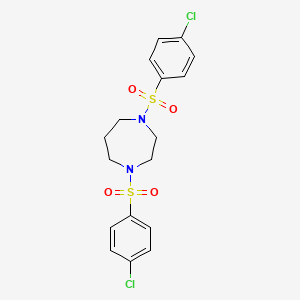

1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(4-chlorophenyl) sulfone is a sulfur-containing organic building block . It is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .

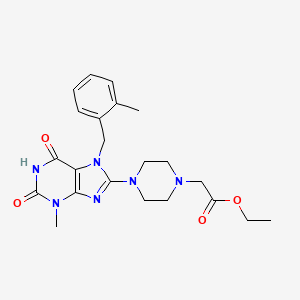

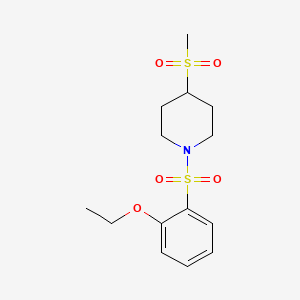

Molecular Structure Analysis

The molecular formula of Bis(4-chlorophenyl) sulfone is (ClC6H4)2SO2 . The molecular weight is 287.16 . The SMILES string representation is Clc1ccc(cc1)S(=O)(=O)c2ccc(Cl)cc2 .Physical And Chemical Properties Analysis

Bis(4-chlorophenyl) sulfone has a boiling point of 250°C at 10mmHg and a melting point of 143-146°C . It is insoluble in water .Aplicaciones Científicas De Investigación

Nanosized N-sulfonated Brönsted Acidic Catalysts

Research highlights the use of N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. These catalysts demonstrate excellent reusability and efficiency in producing hexahydroquinolines from aryl aldehydes, 1,3-cyclohexadione derivatives, β-ketoesters, and ammonium acetate, yielding high product yields in short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).

Sulfonated Poly(arylene ether sulfone) Block Copolymers

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These copolymers exhibit higher proton conductivity and mechanical properties than their random counterparts, making them promising materials for fuel cells (Bae, Miyatake, & Watanabe, 2009).

Synthesis of Benzazolo[2,1-b]quinazolinones and Triazolo[2,1-b]quinazolinones

A nano-sized Brönsted acid catalyst has been utilized for the efficient synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives. This method offers mild reaction conditions, acceptable reaction times, high yields, and reusability of the catalyst, showcasing its applicability in synthesizing biologically active compounds (Goli-Jolodar & Shirini, 2017).

Proton Exchange Properties of Sulfonated Polytriazoles

A new series of semifluorinated sulfonated polytriazole copolymers has been synthesized, demonstrating good solubility, film-forming abilities, thermal and chemical stability, low water uptake, and high mechanical properties. These copolymers exhibit promising proton conductivity values, making them suitable for use as proton exchange membranes in fuel cells (Saha, Mukherjee, Singh, & Banerjee, 2017).

Electronic Transport in Poly(azomethine sulfone)s

Research on poly(azomethine sulfone)s prepared from bis(4-chlorophenyl)sulfone has revealed their semiconducting properties, with studies demonstrating correlations between these properties and the polymers' chemical structures. These findings contribute to understanding the electronic transport mechanism in such materials, which could impact various applications including electronics (Rusu et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a sulfur-containing organic building block , and it’s likely to interact with various biological targets

Mode of Action

The exact mode of action of 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane is not well-documented. As an organic building block, it may participate in various chemical reactions, leading to the formation of complex structures. The presence of sulfonyl and chlorophenyl groups could influence its reactivity and interaction with other molecules .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given its chemical structure, it might be involved in sulfur metabolism or halogenated compound degradation pathways. This is speculative and requires further investigation .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns would need to be determined through experimental studies .

Result of Action

As an organic building block, it may contribute to the synthesis of various organic compounds, potentially influencing cellular processes .

Propiedades

IUPAC Name |

1,4-bis[(4-chlorophenyl)sulfonyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIIBSIZXQGYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2390007.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2390010.png)

![4-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2390012.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)

![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)